molecular formula C11H15N3O B1287252 N-(pyridin-2-yl)piperidine-3-carboxamide CAS No. 883106-72-7

N-(pyridin-2-yl)piperidine-3-carboxamide

Cat. No.: B1287252
CAS No.: 883106-72-7
M. Wt: 205.26 g/mol
InChI Key: NWJQAESAOMBALN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-(pyridin-2-yl)piperidine-3-carboxamide is a potent inhibitor of collagen prolyl-4-hydroxylase . Collagen prolyl-4-hydroxylase is an enzyme that plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline.

Mode of Action

It is known to inhibit collagen prolyl-4-hydroxylase, which may lead to a decrease in the formation of stable collagen .

Biochemical Pathways

The inhibition of collagen prolyl-4-hydroxylase by this compound affects the collagen biosynthesis pathway. This can lead to a decrease in the formation of stable collagen, which is essential for the structural integrity of various tissues .

Result of Action

The inhibition of collagen prolyl-4-hydroxylase by this compound can lead to a decrease in the formation of stable collagen. This could potentially affect the structural integrity of various tissues .

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

N-pyridin-2-ylpiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c15-11(9-4-3-6-12-8-9)14-10-5-1-2-7-13-10/h1-2,5,7,9,12H,3-4,6,8H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJQAESAOMBALN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592526
Record name N-(Pyridin-2-yl)piperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883106-72-7
Record name N-(Pyridin-2-yl)piperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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